molecular formula C12H17NO4S B2687912 Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797874-45-3

Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2687912
CAS No.: 1797874-45-3
M. Wt: 271.33
InChI Key: FYRWTYRRAAFGDD-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a small-molecule organic compound featuring a furan-2-yl group linked to a methanone moiety, which is further bonded to an azetidine ring substituted with an isobutylsulfonyl group. These attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors where steric and electronic interactions are critical .

Properties

IUPAC Name

furan-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)10-6-13(7-10)12(14)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRWTYRRAAFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multicomponent reactions. One common method is the reaction of furan derivatives with azetidinone intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted furan derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Synthesis Pathway

The synthesis typically involves multi-step reactions:

  • Formation of 2,5-Dimethylfuran : Derived from furfural through reduction and methylation.
  • Azetidine Ring Construction : Utilizes isobutylsulfonamide as a starting material.
  • Final Coupling Reaction : Combines both components using coupling agents under controlled conditions.

Chemistry

Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone serves as a building block in organic synthesis. It can undergo various chemical reactions including oxidation, reduction, and substitution. The furan ring can be oxidized to form furanones, while the methanone group can be reduced to alcohols.

Biology

Research indicates that compounds containing furan derivatives often exhibit antimicrobial activity. The presence of the azetidine ring may enhance this activity by facilitating interactions with microbial cell membranes.

Case Study: Antimicrobial Activity

A study evaluated various furan derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that those with sulfonyl substitutions demonstrated significant antimicrobial effects. This suggests that this compound could possess similar properties.

Medicine

The compound is being explored for its potential use in drug development due to its unique structure which may interact with specific molecular targets and pathways. It is particularly of interest for its potential anticancer properties.

Anti-inflammatory Effects

In vitro assays have shown that certain furan derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential pathway for anti-inflammatory action relevant to this compound.

Industrial Applications

Furan derivatives are increasingly utilized in the production of advanced materials and as catalysts in industrial processes. The unique properties of this compound make it suitable for applications in the development of new materials with enhanced performance characteristics.

Data Summary

Application AreaSpecific UseResearch Findings
ChemistryOrganic SynthesisBuilding block for various reactions
BiologyAntimicrobial ActivityEffective against E. coli and S. aureus
MedicineDrug DevelopmentPotential anticancer properties
IndustryMaterial ProductionUsed as a catalyst in advanced materials

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone with structurally analogous compounds, focusing on substituent effects, synthetic routes, and reported biological or physicochemical properties.

Key Observations

Substituent Effects on Reactivity and Yield :

  • The isobutylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing character, which may hinder synthetic accessibility compared to simpler substituents like methylimidazolyl (). For example, pyrrolidinyl-substituted analogs (e.g., compound 12o) achieve higher yields (94%) under mild conditions (room temperature, 16 hours) , whereas sulfonyl-containing azetidines often require harsher reagents (e.g., BF₃·Et₂O in ).
  • The 3,4,5-trimethoxyphenyl group in indole-based analogs (compound 16) results in lower yields (33%) due to steric hindrance during cross-coupling reactions .

Biological Relevance: Azetidine derivatives with sulfonyl groups (e.g., isobutylsulfonyl) are explored as Toll-like receptor (TLR) antagonists, as seen in , where similar azetidine-morpholine hybrids target TLR7-9 for autoimmune diseases . Furan-containing methanones, such as those in and , demonstrate versatility in medicinal chemistry, with applications ranging from antiproliferative agents to chiral building blocks .

Physicochemical Properties: The rigid azetidine ring enhances metabolic stability compared to larger heterocycles (e.g., pyrrolidine in ). However, sulfonyl groups may reduce membrane permeability due to increased polarity.

Biological Activity

Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Furan moiety : A five-membered aromatic ring with one oxygen atom.
  • Azetidine ring : A four-membered saturated heterocyclic compound.
  • Isobutylsulfonyl group : A sulfonyl functional group that enhances the compound's reactivity and biological profile.

Antimicrobial Properties

Research indicates that furan derivatives exhibit promising antimicrobial activity. For example, studies have shown that various furan-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Furan Derivative AEscherichia coli64 µg/mL
Furan Derivative BStaphylococcus aureus32 µg/mL
Furan Derivative CBacillus cereus128 µg/mL

In a study, derivatives of furan were synthesized and tested against various bacterial strains, showing significant activity against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Furan derivatives have also been investigated for their anticancer potential. Compounds containing the furan nucleus have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Activity

One study evaluated a series of furan derivatives against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may inhibit enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The compound may act on cellular receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

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